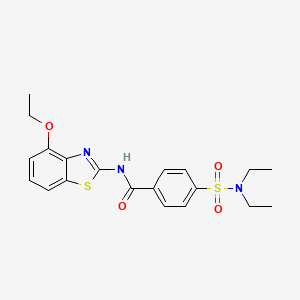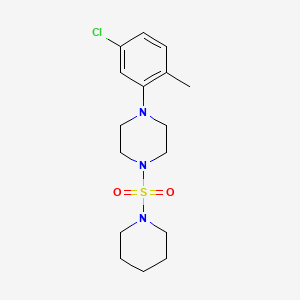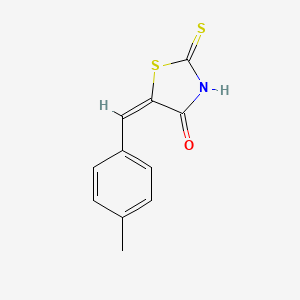![molecular formula C24H23N5O B2630952 1-(diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea CAS No. 2309588-95-0](/img/structure/B2630952.png)
1-(diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a diphenylmethyl group, a pyridinyl-pyrazolyl moiety, and a urea linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea typically involves multiple steps, starting with the preparation of the individual components. The diphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyridinyl-pyrazolyl moiety can be synthesized via a cyclization reaction involving appropriate precursors. The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}urea can be compared with other similar compounds, such as:
1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl}urea: Differing in the position of the pyrazolyl group, which may affect its chemical and biological properties.
1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}urea: Differing in the position of the pyridinyl group, leading to variations in reactivity and activity.
1-(Diphenylmethyl)-3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]ethyl}urea: Differing in the length of the alkyl chain, which can influence its solubility and interaction with biological targets.
特性
IUPAC Name |
1-benzhydryl-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-29-20(16-22(28-29)21-14-8-9-15-25-21)17-26-24(30)27-23(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-16,23H,17H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONQQANTAHIUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2630869.png)

![2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2630872.png)
![N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2630873.png)

![3-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2630877.png)
![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)
![3-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,1-benzoxazole](/img/structure/B2630884.png)

![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B2630889.png)
![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630891.png)
![2-Chloro-N-[[2-(dimethylsulfamoyl)-6-fluorophenyl]methyl]acetamide](/img/structure/B2630892.png)
